molecular formula C11H11N3O3 B11793976 Ethyl 3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate

Ethyl 3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate

Katalognummer: B11793976
Molekulargewicht: 233.22 g/mol
InChI-Schlüssel: AZGAMQIRLIWKKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a hydroxyphenyl group, and an ethyl ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of 4-hydroxybenzohydrazide with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure compliance with industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

    Substitution: Nucleophiles such as alkyl halides or amines are used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate has found applications in several fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Wirkmechanismus

The mechanism of action of Ethyl 3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Ethyl-3-(4-Hydroxyphenyl)-1H-1,2,4-triazol-5-carboxylat kann mit anderen Triazolderivaten wie folgenden verglichen werden:

    Ethyl-3-(4-Hydroxyphenyl)acrylat: Ähnlich in der Struktur, aber ohne den Triazolring.

    Ethyl-3-(4-Hydroxyphenyl)-1H-1,2,3-triazol-5-carboxylat: Ähnlich, aber mit einer anderen Triazolringkonfiguration.

    Ethyl-3-(4-Hydroxyphenyl)-1H-1,2,4-triazol-5-carboxamid: Ähnlich, aber mit einer Carboxamidgruppe anstelle einer Estergruppe.

Die Einzigartigkeit von Ethyl-3-(4-Hydroxyphenyl)-1H-1,2,4-triazol-5-carboxylat liegt in seiner spezifischen Triazolringkonfiguration und dem Vorhandensein sowohl der Hydroxyphenyl- als auch der Ethylestergruppe, die zu seinen besonderen chemischen und biologischen Eigenschaften beitragen.

Eigenschaften

Molekularformel

C11H11N3O3

Molekulargewicht

233.22 g/mol

IUPAC-Name

ethyl 3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C11H11N3O3/c1-2-17-11(16)10-12-9(13-14-10)7-3-5-8(15)6-4-7/h3-6,15H,2H2,1H3,(H,12,13,14)

InChI-Schlüssel

AZGAMQIRLIWKKV-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=NC(=NN1)C2=CC=C(C=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.